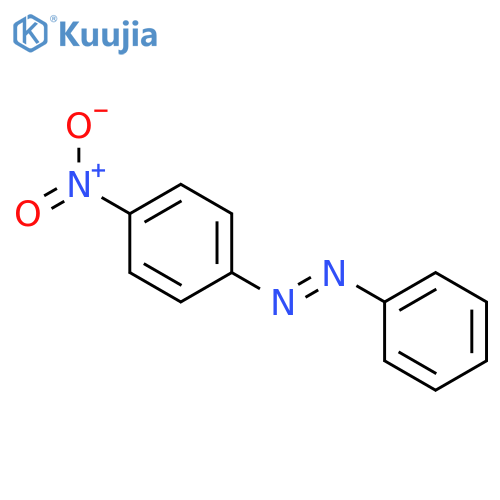Cas no 2491-52-3 (4-Nitroazobenzene)

4-Nitroazobenzene structure
商品名:4-Nitroazobenzene
4-Nitroazobenzene 化学的及び物理的性質
名前と識別子
-
- Diazene,1-(4-nitrophenyl)-2-phenyl-
- 4-Nitroazobenzene
- (4-Nitro-phenyl)-phenyl-diazene
- Azobenzene, 4-nitro-
- p-Nitroazobenzene
- Diazene, (4-nitrophenyl)phenyl-
- NS00046334
- 4-Nitroazobenzene, technical grade, 90%
- EINECS 219-656-6
- DTXSID70870979
- 4-?Nitroazobenzene
- NSC 16043
- (E)-1-(4-Nitrophenyl)-2-phenyldiazene #
- (E)-1-(4-Nitrophenyl)-2-phenyldiazene
- 4-NITROAZOBENZENE TECH. 90
- (4-nitrophenyl)(phenyl)diazene
- TZTDJBMGPQLSLI-BUHFOSPRSA-N
- J-015728
- CBDivE_003136
- Q27286372
- (4-nitrophenyl)-phenyldiazene
- Diazene, 1-(4-nitrophenyl)-2-phenyl-
- AI3-08892
- MFCD00007309
- P8P9OZE3IH
- NITROAZOBENZENE, 4-
- SCHEMBL270425
- 2491-52-3
- NSC16043
- AKOS015913150
- (4-NITROPHENYL)PHENYLDIAZENE
- UNII-P8P9OZE3IH
- NSC-16043
- TZTDJBMGPQLSLI-UHFFFAOYSA-N
-
- インチ: InChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H/b14-13+
- InChIKey: TZTDJBMGPQLSLI-BUHFOSPRSA-N
- ほほえんだ: [N+](C1C=CC(/N=N/C2C=CC=CC=2)=CC=1)([O-])=O
計算された属性
- せいみつぶんしりょう: 227.06957
- どういたいしつりょう: 227.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 70.5Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.2476 (rough estimate)
- ゆうかいてん: 132-134 °C(lit.)
- ふってん: 368.92°C (rough estimate)
- 屈折率: 1.5700 (estimate)
- PSA: 67.86
- LogP: 4.53340
- ようかいせい: 未確定
4-Nitroazobenzene セキュリティ情報
- 危険カテゴリコード: 20/21/22-36/37/38-40
- セキュリティの説明: 26-27-36/37/39
- RTECS番号:CN2710000
-
危険物標識:

- リスク用語:20/21/22-36/37/38-40
4-Nitroazobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N901108-100mg |
4-Nitroazobenzene |
2491-52-3 | 100mg |
$64.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214260-5g |
4-Nitroazobenzene, |
2491-52-3 | ≥90% | 5g |
¥1542.00 | 2023-09-05 | |
| TRC | N901108-5g |
4-Nitroazobenzene |
2491-52-3 | 5g |
$ 800.00 | 2023-09-06 | ||
| TRC | N901108-500mg |
4-Nitroazobenzene |
2491-52-3 | 500mg |
$98.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214260-5 g |
4-Nitroazobenzene, |
2491-52-3 | ≥90% | 5g |
¥1,542.00 | 2023-07-11 | |
| TRC | N901108-250mg |
4-Nitroazobenzene |
2491-52-3 | 250mg |
$69.00 | 2023-05-17 |
2491-52-3 (4-Nitroazobenzene) 関連製品
- 730-40-5(Disperse Orange 3)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
